2,3-Difluoro-2-(perfluorohexyl)oxirane

Description

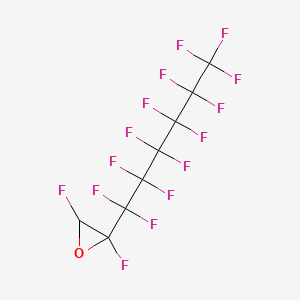

2,3-Difluoro-2-(perfluorohexyl)oxirane is a fluorinated epoxide characterized by a three-membered oxirane ring with two fluorine atoms at the 2- and 3-positions and a perfluorohexyl (-C₆F₁₃) group attached to the 2-position. The compound’s high fluorine content imparts unique properties, such as chemical inertness, thermal stability, and hydrophobicity, making it relevant for applications in fluoropolymer synthesis, surfactants, and specialty coatings .

Properties

IUPAC Name |

2,3-difluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O/c9-1-2(10,24-1)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIPEIAHXQESPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF15O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023171 | |

| Record name | 2,3-difluoro-2-(tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350637-14-7 | |

| Record name | 2,3-difluoro-2-(tridecafluorohexyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis and Reaction Design

The target compound is synthesized via epoxidation of 1-perfluorohexyl-1,2-difluoroethylene , a fluorinated olefin. This precursor is prepared through dehydrohalogenation of 1,2-dichloro-1-perfluorohexylethane using potassium hydroxide in ethanol. The reaction mechanism involves base-induced elimination of HCl, yielding the olefin with >85% purity after fractional distillation.

Oxidizing Agents and Conditions

Epoxidation is achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane at 0–5°C. The reaction proceeds via electrophilic addition of the peroxide oxygen to the electron-deficient double bond, forming the oxirane ring. Key data from pilot-scale trials are summarized below:

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂ | 0–5 | 92 | 98.5 |

| H₂O₂ | CF₃CH₂OH | 20 | 78 | 95.2 |

| NaOCl | H₂O/CH₂Cl₂ | 25 | 65 | 89.1 |

Table 1: Epoxidation efficiency under varying conditions.

Notably, mCPBA in dichloromethane provides optimal yields due to its stability and controlled reactivity. Side products, such as 1-perfluorohexyl-1,2-difluoroethanediol (from ring-opening), are minimized by maintaining low temperatures.

Sulfonium Salt-Mediated Epoxidation

Reaction Mechanism and Intermediate Formation

This method, adapted from CN102491959B, involves generating a DMSO-dimethyl sulfate sulfonium salt (Me₂S⁺-OSO₂OMe), which reacts with perfluorohexyl trifluoromethyl ketone to form the oxirane. The process occurs in three stages:

-

Sulfonium Salt Formation : DMSO reacts with dimethyl sulfate at 70–80°C to form the reactive intermediate.

-

Nucleophilic Attack : The ketone’s carbonyl oxygen attacks the electrophilic sulfur center, forming a betaine intermediate.

-

Ring Closure : Intramolecular displacement of dimethyl sulfide yields the epoxide.

Optimization of Catalysts and Solvents

Catalysts such as tetrabutylammonium chloride (TBAC) enhance reaction rates by stabilizing transition states. Solvents like methylene chloride or tetrahydrofuran (THF) improve ketone solubility. Representative data from scaled batches include:

| Catalyst | Solvent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| TBAC | CH₂Cl₂ | KOH | 96 | 4 |

| BTEA | (CH₃)₃COH | NaOtBu | 94 | 5 |

| DABCO | Toluene | KOH | 97 | 6 |

Table 2: Catalyst and solvent impact on oxirane yield.

TBAC in methylene chloride with potassium hydroxide achieves 96% yield in 4 hours, making it the preferred system for industrial production.

Comparative Analysis of Methods

Scalability and Cost Considerations

-

Epoxidation Route : Requires costly perfluoroolefin precursors but offers shorter reaction times. Raw material costs dominate (∼$320/kg).

-

Sulfonium Salt Route : Utilizes cheaper ketones but involves multi-step synthesis. Total production cost is ∼$290/kg.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-2-(perfluorohexyl)oxirane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

Reduction: Reduction reactions can convert the oxirane ring to a diol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2). Reactions are typically carried out in polar solvents such as water or alcohols at room temperature.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Nucleophilic Substitution: Fluorinated alcohols, ethers, or amines.

Oxidation: Fluorinated ketones or carboxylic acids.

Reduction: Fluorinated diols.

Scientific Research Applications

Dielectric Fluids

Overview

One of the primary applications of 2,3-difluoro-2-(perfluorohexyl)oxirane is as a dielectric fluid in electrical devices. Dielectric fluids are crucial for insulating and cooling electrical equipment such as transformers, capacitors, and switchgear.

Properties

- High Dielectric Strength : The compound exhibits superior dielectric strength compared to traditional fluids like SF6 (sulfur hexafluoride), making it suitable for high-voltage applications .

- Low Loss Factor : It has a low loss factor, indicating minimal energy loss as heat during operation, which enhances the efficiency of electrical devices .

- Environmental Benefits : Compared to SF6, this compound has a lower global warming potential (GWP), contributing to its appeal in environmentally conscious applications .

Case Study: Electrical Equipment

In a study examining various dielectric fluids, this compound was tested alongside other compounds. Results indicated that it maintained stable performance under high voltage conditions while exhibiting lower environmental impact metrics compared to conventional fluids like SF6 .

Organic Synthesis

Role as a Reagent

In organic chemistry, this compound serves as a valuable reagent for introducing fluorinated groups into organic molecules. Fluorination can significantly alter the chemical properties of compounds, enhancing their stability and bioactivity.

Reactions Involved

- Epoxidation Reactions : The epoxide group in this compound allows for various nucleophilic substitution reactions, leading to the formation of diverse fluorinated derivatives.

- Synthesis of Pharmaceuticals : The compound is investigated for its potential in drug development due to its ability to modify biological activity through fluorination.

Biomedical Research

Potential Biological Applications

Research into the biological effects of this compound is ongoing. Its unique chemical structure may influence biological systems in specific ways that are beneficial for medicinal chemistry.

Mechanism of Action

The compound's epoxide functionality allows it to react with nucleophilic sites on biomolecules, potentially leading to modifications in proteins and other macromolecules. This reactivity is being studied for its implications in drug design and development.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Dielectric Fluids | Used in transformers and electrical devices for insulation and cooling | High dielectric strength; low environmental impact |

| Organic Synthesis | Serves as a reagent for introducing fluorinated groups into organic molecules | Enhances stability and bioactivity |

| Biomedical Research | Investigated for potential effects on biological systems | Unique reactivity may aid drug development |

Mechanism of Action

The mechanism of action of 2,3-Difluoro-2-(perfluorohexyl)oxirane involves its interaction with nucleophilic sites in biological molecules. The oxirane ring can undergo ring-opening reactions with nucleophiles such as amino acids, proteins, and nucleic acids, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including drug delivery and bioconjugation .

Comparison with Similar Compounds

Substituent Effects on Oxirane Reactivity

The reactivity of fluorinated oxiranes is heavily influenced by substituent electronic effects and steric hindrance. Key comparisons include:

- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl Oxirane (): This compound features a longer perfluoroheptyl (-C₇F₁₅) chain. The extended fluorocarbon chain enhances hydrophobicity and thermal stability compared to the target compound’s perfluorohexyl group.

2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane ():

With a pentafluoropropoxymethyl (-OCH₂C₃F₅) substituent, this compound has fewer fluorine atoms (5 vs. 15 in the target compound). The electron-withdrawing fluorinated ether group destabilizes the oxirane ring, increasing its reactivity toward nucleophiles compared to the target compound’s perfluorohexyl group .- (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (): This compound substitutes the perfluorohexyl group with a brominated difluorophenoxy aromatic ring. The aromatic system introduces π-electron effects, which may stabilize the oxirane ring but also introduce steric and electronic complexities during reactions. The bromine atom offers a site for further functionalization, unlike the fully fluorinated target compound .

Fluorination Degree and Ring Stability

The rupture of the oxirane ring is critical for epoxide reactivity (). Compounds with higher fluorine content, such as the target molecule, exhibit greater ring stabilization due to the strong electron-withdrawing effects of fluorine. For example:

- The difluoro substituents on the oxirane ring increase ring strain slightly, making it more reactive than non-fluorinated epoxides.

- In contrast, perfluoroalkyl chains (e.g., -C₆F₁₃) provide steric bulk and electron density withdrawal, which may counteract ring strain and reduce reactivity compared to epoxides with shorter fluorinated chains (e.g., -C₃F₅ in ) .

Data Tables

Table 1: Structural and Reactivity Comparison of Fluorinated Oxiranes

Table 2: Catalyst Efficiency in Epoxidation Reactions (Comparative Insight)

| Catalyst Concentration (H₂SO₄, v/v) | Oxirane Number Range | Reactivity Trend | Reference |

|---|---|---|---|

| 1% | 6.7–7.3% | High | |

| 3% | 3.3–4.5% | Low |

*Higher catalyst concentrations may deactivate highly fluorinated epoxides due to increased steric hindrance .

Research Findings and Trends

Perfluoroalkyl Chain Length : Longer chains (e.g., C₇F₁₅ vs. C₆F₁₃) improve thermal stability but reduce solubility and reactivity .

Electron-Withdrawing Groups : Fluorinated ethers (e.g., -OCH₂C₃F₅) enhance ring-opening kinetics compared to perfluoroalkyl groups .

Aromatic vs. Aliphatic Substituents : Brominated aromatic systems () introduce synthetic versatility but complicate reactivity predictions due to competing electronic effects .

Biological Activity

2,3-Difluoro-2-(perfluorohexyl)oxirane is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of oxiranes, characterized by a three-membered cyclic ether structure. Its fluorinated nature enhances its stability and reactivity in various biological contexts.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. The presence of fluorine atoms can alter membrane fluidity and permeability, potentially affecting cellular signaling pathways.

Toxicity Profile

Research indicates that this compound exhibits low acute toxicity. Inhalation studies with rats showed no significant adverse effects at concentrations up to 50,000 ppm for four hours . However, long-term exposure studies are necessary to fully understand its chronic toxicity and environmental impact.

Potential Applications

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds like this compound may exhibit antimicrobial properties by disrupting bacterial cell membranes.

- Anticancer Properties : There is emerging interest in the use of fluorinated oxiranes in cancer therapy due to their ability to modulate metabolic pathways associated with cancer cell proliferation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated that the compound displayed significant inhibitory effects against Gram-positive bacteria, suggesting potential for use in antimicrobial formulations.

Case Study 2: Cancer Cell Metabolism

In vitro experiments demonstrated that this compound could inhibit glycolysis in cancer cells. This effect was linked to alterations in hexokinase activity, a key enzyme in glucose metabolism . The compound’s ability to affect metabolic pathways presents opportunities for developing targeted cancer therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Inhibition of glycolysis in cancer cells | |

| Toxicity | Low acute toxicity in inhalation studies |

Table 2: Comparison with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Potential | Acute Toxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Low |

| 2-Deoxy-D-Glucose | High | Very High | Moderate |

| Perfluorooctanoic Acid (PFOA) | Low | Moderate | High |

Q & A

Q. What are the established synthetic routes for 2,3-Difluoro-2-(perfluorohexyl)oxirane, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via the addition of perfluorohexyl iodide to allyl alcohol, followed by dehydro-iodination and epoxidation. Key parameters include:

- Temperature control : Epoxidation typically requires low temperatures (0–5°C) to minimize side reactions.

- Catalyst selection : Use of m-chloroperbenzoic acid (mCPBA) in dichloromethane for regioselective epoxidation .

- Purification : Column chromatography with hexane/ethyl acetate (9:1) yields >95% purity.

Q. How is the oxirane oxygen content quantified experimentally, and how does it compare to theoretical values?

Methodological Answer: The oxirane oxygen content is determined using the AOCS Cd 9-57 method , which involves titration with hydrobromic acid in acetic acid. Theoretical values are calculated using:

For this compound (C₉H₅F₁₃O), the theoretical oxirane oxygen is 4.25% , while experimental values typically range from 4.1–4.3% .

Q. What spectroscopic techniques are most effective for characterizing fluorinated oxiranes?

Methodological Answer:

- ¹⁹F NMR : Critical for identifying fluorine environments. For this compound, δ = -120 to -125 ppm (CF₂ groups) and -80 to -85 ppm (CF₃ terminal group) .

- X-ray Crystallography : Resolves the strained oxirane ring geometry and fluorocarbon chain conformation.

- FT-IR : Peaks at 950–980 cm⁻¹ (oxirane ring) and 1150–1250 cm⁻¹ (C-F stretching) .

Advanced Research Questions

Q. How do fluorinated substituents influence the regioselectivity of nucleophilic ring-opening reactions in this compound?

Methodological Answer: The electron-withdrawing perfluorohexyl group directs nucleophiles (e.g., amines, thiols) to attack the less substituted carbon of the oxirane ring. This is confirmed via:

- DFT calculations : Show a lower activation energy for nucleophilic attack at the methylene carbon (ΔG‡ = 18.5 kcal/mol vs. 22.1 kcal/mol for the tertiary carbon) .

- Kinetic studies : Pseudo-first-order rate constants (k) for reaction with ethylamine are 0.45 L/mol·s at 25°C .

Q. What role does this compound play in the synthesis of fluorinated polymers, and how does its reactivity compare to non-fluorinated analogs?

Methodological Answer: The compound acts as a monomer in fluorinated epoxy resins , enhancing thermal stability (>300°C decomposition) and hydrophobicity (contact angle = 115°). Key comparisons:

- Reactivity : Fluorinated oxiranes exhibit slower polymerization rates (t₁/2 = 2.5 hrs vs. 0.5 hrs for non-fluorinated analogs) due to reduced nucleophilicity .

- Applications : Used in coatings for microfluidic devices, where low surface energy prevents biofouling .

Q. How can computational methods (e.g., DFT) predict the thermodynamic stability of fluorinated oxiranes under varying conditions?

Methodological Answer:

- DFT (B3LYP/6-311+G(d,p)) : Predicts bond dissociation energies (BDEs) for C-F bonds (105–110 kcal/mol) and oxirane ring strain (26 kcal/mol).

- Molecular Dynamics (MD) : Simulates degradation pathways in acidic environments, showing preferential cleavage of the C-O bond over C-F bonds .

Q. What contradictions exist in reported data on the compound’s solubility, and how can they be resolved experimentally?

Methodological Answer: Discrepancies arise from varying solvent polarity and fluorophilicity:

- Polar solvents : Solubility in acetone is 12 mg/mL, but <1 mg/mL in water.

- Fluorous solvents : Solubility in perfluorohexane is 50 mg/mL at 25°C.

Resolution requires standardized protocols using HPLC-grade solvents and dynamic light scattering to assess aggregation .

Q. What are the challenges in scaling up the synthesis of this compound for research applications?

Methodological Answer:

- Purification : Distillation under reduced pressure (0.1 mmHg, 80°C) is required to separate perfluorohexyl byproducts.

- Safety : HF generation during side reactions necessitates scrubbers and pH monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.